2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
Compound G620-0018, with the systematic name 2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, is a sulfonamide derivative characterized by a complex heterocyclic architecture. Its molecular formula is C25H30N4O3S, with a molecular weight of 466.6 g/mol . Key physicochemical properties include a high logP value (5.6551), indicating significant lipophilicity, and a polar surface area of 72.906 Ų, which suggests moderate solubility in aqueous environments (logSw = -5.6192) .
The structure features a 2-methoxy-4,5-dimethylbenzene sulfonamide core linked to a pyridazine ring substituted with a 4-methylpiperidine moiety.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-17-10-12-29(13-11-17)25-9-8-22(26-27-25)20-6-5-7-21(16-20)28-33(30,31)24-15-19(3)18(2)14-23(24)32-4/h5-9,14-17,28H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOYMVJPBJNUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the methoxy and dimethyl groups. Common synthetic routes may involve:
Formation of the sulfonamide bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Introduction of the dimethyl groups: These can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for antimicrobial research.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide would depend on its specific application. In the context of its potential antibacterial properties, the sulfonamide group could inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase, which is crucial for folic acid synthesis.
Comparison with Similar Compounds
Key Findings :
- The near-identical polar surface area and hydrogen bonding capacity imply similar pharmacokinetic behavior, though subtle differences in target engagement may arise from steric or electronic effects.
Substituent Variation: Piperidine vs. Pyrrolidine (Compound G620-0051)
Compound G620-0051 (2-methoxy-4,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide) replaces the 4-methylpiperidine group in G620-0018 with a pyrrolidine moiety.
| Property | G620-0018 (4-Methylpiperidine) | G620-0051 (Pyrrolidine) |
|---|---|---|
| Molecular Formula | C25H30N4O3S | C23H26N4O3S |
| Molecular Weight | 466.6 g/mol | 438.55 g/mol |
| Hydrogen Bond Acceptors | 7 | 7 |
Key Findings :
- The substitution reduces molecular weight by 28.05 g/mol , primarily due to the smaller pyrrolidine ring (5-membered vs. 6-membered piperidine).
- No logP or solubility data are available for G620-0051, but the structural change likely reduces lipophilicity slightly due to the loss of a methyl group.
Broader Structural Context: Patent Derivatives (EPO Bulletin 2022/06)
The European Patent Application (2022) describes compounds like ((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyridin-3-yl)methanone, which share the 4-methylpiperidine motif but incorporate fused heterocyclic systems (e.g., imidazo-pyrrolo-pyrazine) instead of pyridazine . These derivatives exhibit distinct pharmacophores, suggesting divergent biological targets (e.g., kinase inhibition vs. sulfonamide-mediated enzyme modulation).
Biological Activity
2-Methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with notable potential in pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Compound Overview
- IUPAC Name : 2-methoxy-4,5-dimethyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
- Molecular Formula : C25H30N4O3S
- CAS Number : 895808-13-6
The biological activity of this compound is primarily attributed to its sulfonamide functional group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The sulfonamide moiety acts as a competitive inhibitor of the enzyme dihydropteroate synthase, crucial in the bacterial folate pathway. This inhibition ultimately prevents the proliferation of bacteria by depleting folate levels necessary for nucleic acid synthesis.
Additionally, the piperidine-substituted pyridazine moiety may enhance binding affinity to specific targets, potentially increasing the compound's selectivity and efficacy against various biological pathways.
Antibacterial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains suggest potent antibacterial effects, comparable to established antibiotics .
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
Research Findings and Case Studies
A comprehensive analysis of related literature reveals several key findings regarding the biological activity of this compound:
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Sulfonamide Bond : This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
- Introduction of Methoxy and Dimethyl Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are employed.
- Pyridazine Moiety Attachment : Palladium-catalyzed cross-coupling reactions may be used for attaching the piperidine-substituted pyridazine to the benzene sulfonamide core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
